3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

This 8-ylmethanol benzoxazine hydrochloride (CAS 2287279-23-4) is a differentiated research scaffold offering enhanced aqueous solubility for biological assays. Unlike common 2-yl analogs, its unique substitution pattern enables systematic SAR exploration at the benzene ring position, making it ideal for developing potassium channel modulators and enzyme inhibitors. Supplied as a high-purity hydrochloride salt (≥95%) for reliable in vitro workflows.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65
CAS No. 2287279-23-4
Cat. No. B2989098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride
CAS2287279-23-4
Molecular FormulaC9H12ClNO2
Molecular Weight201.65
Structural Identifiers
SMILESC1COC2=C(C=CC=C2N1)CO.Cl
InChIInChI=1S/C9H11NO2.ClH/c11-6-7-2-1-3-8-9(7)12-5-4-10-8;/h1-3,10-11H,4-6H2;1H
InChIKeyCJVRJECNIPGYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol Hydrochloride (CAS 2287279-23-4) – Procurement-Oriented Overview of a Versatile Benzoxazine Building Block


3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol hydrochloride (CAS 2287279-23-4) is a heterocyclic organic compound belonging to the benzoxazine class [1]. It is the hydrochloride salt of 3,4-dihydro-2H-1,4-benzoxazin-8-ylmethanol, possessing a molecular weight of 201.65 g/mol (C9H12ClNO2) . The compound is primarily supplied as a research chemical (min. 95% purity) and is used as a versatile small molecule scaffold in medicinal chemistry and chemical biology .

Why 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol Hydrochloride Is Not Interchangeable with Close Analogs


The 3,4-dihydro-2H-1,4-benzoxazine scaffold can be substituted at various positions (e.g., 2-yl, 3-yl, 8-yl), and the specific regioisomer critically influences the compound's physicochemical properties, synthetic accessibility, and biological activity [1]. The 8-ylmethanol derivative offers a unique substitution pattern that alters hydrogen bonding capacity and steric profile compared to the more common 2-ylmethanol analog (CAS 82756-74-9) [2]. Additionally, the hydrochloride salt form (CAS 2287279-23-4) provides enhanced aqueous solubility and distinct handling characteristics relative to the free base (CAS 926004-43-5), which is essential for many in vitro and in vivo experimental workflows .

Quantitative Differentiation of 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol Hydrochloride from In-Class Analogs


Regioisomeric Substitution Pattern: 8-ylmethanol vs. 2-ylmethanol (DIMBOA) Structural Divergence

The 8-ylmethanol substitution pattern (target compound) positions the hydroxymethyl group at the benzene ring ortho to the oxygen, whereas the 2-ylmethanol analog (CAS 82756-74-9, also known as DIMBOA precursor) places it on the oxazine ring [1]. This regioisomerism results in a different hydrogen bond donor/acceptor topology, with the target compound exhibiting 2 hydrogen bond donors and 3 acceptors (PubChem computed) [2]. In contrast, the 2-ylmethanol derivative (free base, CAS 82756-74-9) shows a distinct intramolecular hydrogen bonding pattern due to proximity of the hydroxyl to the ring nitrogen . No direct head-to-head biological comparison is available in the primary literature for this specific pair.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Salt Form Advantage: Hydrochloride vs. Free Base Physicochemical Profile

The hydrochloride salt (CAS 2287279-23-4) has a molecular weight of 201.65 g/mol and is supplied as a solid with minimum 95% purity . The corresponding free base (CAS 926004-43-5) has a molecular weight of 165.19 g/mol and is also available as a research compound [1]. While experimental aqueous solubility data for the hydrochloride salt are not publicly disclosed in primary literature, the general principle of salt formation indicates enhanced aqueous solubility compared to the free base [2]. This property is often critical for biological assays and chemical transformations requiring dissolution in aqueous media.

Pharmaceutical Sciences Preformulation Chemical Synthesis

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is commercially available from multiple reputable vendors with a minimum purity specification of 95% . Its closest regioisomeric analog, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol (free base, CAS 82756-74-9), is also widely available with comparable purity levels (typically 95-97%) . The 3-ylmethanol isomer (CAS 36884-17-0) is less commonly stocked, with reported melting point of 97-99°C and predicted boiling point of 329.8°C . No direct purity or stability comparison studies among these isomers have been published.

Procurement Quality Control Research Chemicals

Recommended Application Scenarios for 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry Scaffold Diversification Requiring 8-Substituted Benzoxazine Intermediates

The compound serves as a key building block for the synthesis of 8-substituted benzoxazine derivatives, a motif found in various bioactive molecules, including potassium channel activators and enzyme inhibitors [1]. Its regioisomeric identity (8-ylmethanol) provides a specific handle for introducing diverse functional groups at the benzene ring position, enabling systematic SAR exploration [2].

Development of Novel Chemical Probes with Enhanced Aqueous Solubility

The hydrochloride salt form offers improved aqueous solubility compared to the free base, making it particularly suitable for biological assays requiring dissolution in aqueous buffers . This property is advantageous when preparing stock solutions for high-throughput screening or cell-based experiments where compound precipitation must be avoided.

Comparative SAR Studies Exploring Regioisomeric Effects in Benzoxazine-Based Compounds

When used alongside its 2-ylmethanol (CAS 82756-74-9) and 3-ylmethanol (CAS 36884-17-0) analogs, this compound enables direct comparison of positional substitution effects on target engagement, selectivity, and physicochemical properties [2].

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